molecular formula C5H8ClN3 B8805062 1-(3-chloropropyl)-1H-1,2,4-triazole

1-(3-chloropropyl)-1H-1,2,4-triazole

Cat. No.: B8805062
M. Wt: 145.59 g/mol
InChI Key: BRPMWJHBNGWLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloropropyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Applications

Antibacterial Activity
Research indicates that 1,2,4-triazoles, including derivatives like 1-(3-chloropropyl)-1H-1,2,4-triazole, exhibit significant antibacterial properties. Studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized through Mannich reactions demonstrated higher antibacterial activity than standard antibiotics such as ciprofloxacin against strains like Escherichia coli and Staphylococcus aureus .

Antifungal Properties
The antifungal potential of triazoles is well-documented. Compounds similar to this compound have been found effective against fungal pathogens such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance antifungal efficacy .

Anticancer Activity
Triazole derivatives have shown promise in cancer treatment. For instance, certain 1,2,4-triazole compounds have been reported to inhibit cell proliferation in various cancer cell lines with IC50 values indicating potent activity . Research has highlighted their ability to induce apoptosis in cancer cells, making them candidates for further development in oncology .

Anti-inflammatory Effects
The anti-inflammatory properties of triazoles are also notable. Studies have demonstrated that these compounds can reduce inflammation in animal models, suggesting potential therapeutic applications for conditions characterized by chronic inflammation .

Agricultural Applications

Triazoles are widely used as fungicides in agriculture due to their effectiveness against a range of plant pathogens. The application of this compound and its derivatives in crop protection has been explored extensively. Their ability to inhibit fungal growth contributes to increased crop yields and reduced losses due to plant diseases .

Material Science Applications

In material science, triazoles are being investigated for their role in developing corrosion inhibitors and ionic liquids. The unique properties of triazole compounds allow them to form stable complexes with metals, providing protective coatings that enhance the durability of materials exposed to corrosive environments .

Case Study 1: Antibacterial Efficacy

A study published in Pharmaceutical Biology explored the synthesis of novel triazole derivatives and their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Antifungal Activity

Research conducted on the antifungal properties of triazole compounds revealed that specific modifications could enhance their effectiveness against resistant strains of fungi. One derivative demonstrated an MIC value of 0.25 μg/mL against Aspergillus fumigatus, showcasing its potential as a potent antifungal agent .

Properties

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

IUPAC Name

1-(3-chloropropyl)-1,2,4-triazole

InChI

InChI=1S/C5H8ClN3/c6-2-1-3-9-5-7-4-8-9/h4-5H,1-3H2

InChI Key

BRPMWJHBNGWLHY-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1,2,4-triazole sodium salt (5 g, 54.91 mmol) was dissolved in dimethylformamide (50 mL) and the solution was cooled to 0° C. Then, sodium hydride (60%, 2.86 g, 71.38 mmol) was added thereto, followed by stirring for 30 minutes. 1-bromo-3-chloropropane (6.5 mL, 65.89 mmol) was added thereto, followed by stirring at room temperature for 12 hours, and the reaction was terminated with the addition of an ammonium chloride saturated solution. After extraction with ethyl acetate and water, the organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography to afford the title compound (2.77 g, 35%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Yield
35%

Synthesis routes and methods II

Procedure details

3-(1H-1,2,4-triazol-1-yl)-1-propanol (0.160 g, 1.3 mmol) was refluxed in thionylchloride (3 ml) for 2 h. The recation mixture was evaporated yielding the title product.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.